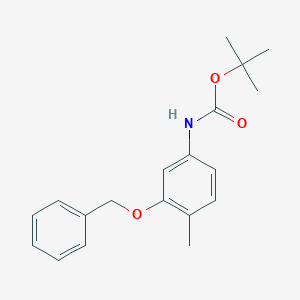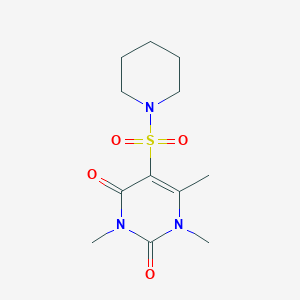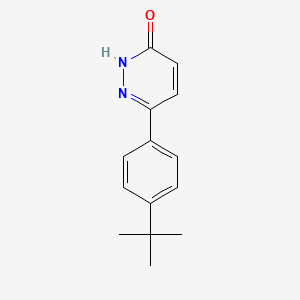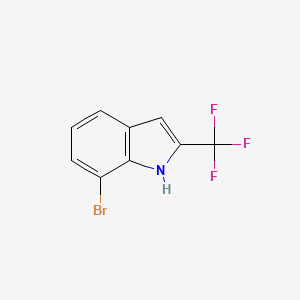
7-Bromo-2-(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . This suggests that the compound may interact with targets involved in cancer cell proliferation and survival.
Mode of Action
It’s known that similar compounds can interfere with the function of various proteins and enzymes, thereby disrupting the normal cellular processes
Biochemical Pathways
Given its potential anticancer activity, it’s plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Similar compounds have shown anticancer activity, suggesting that this compound may induce cell death, inhibit cell proliferation, or disrupt cellular processes in cancer cells .
Preparation Methods
The synthesis of 7-Bromo-2-(trifluoromethyl)-1H-indole typically involves the introduction of bromine and trifluoromethyl groups onto the indole scaffold. One common method is the bromination of 2-trifluoromethyl-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often utilize automated systems to precisely control reaction parameters and minimize by-products.
Chemical Reactions Analysis
7-Bromo-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines. Reagents such as potassium permanganate or sodium borohydride are typically used for these transformations.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted indoles, indolines, and indole-2,3-diones.
Scientific Research Applications
7-Bromo-2-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-(trifluoromethyl)-1H-indole include other halogenated and trifluoromethylated indoles, such as:
- 5-Bromo-2-trifluoromethyl-1H-indole
- 7-Chloro-2-trifluoromethyl-1H-indole
- 7-Bromo-1H-indole
Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups at specific positions on the indole ring can result in distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHJZTIFFYCZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
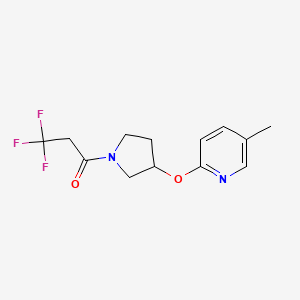
![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)

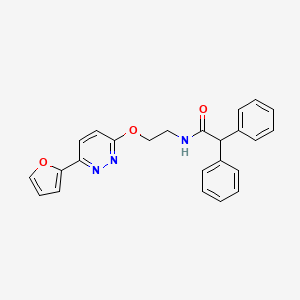
![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)
![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)


![N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2437465.png)
![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)
